6-[bis(2,2,2-trifluoroethyl)amino]-4-(trifluoromethyl)-6H-quinolin-2-one
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Overview
Description
6-[bis(2,2,2-trifluoroethyl)amino]-4-(trifluoromethyl)-6H-quinolin-2-one is a synthetic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its stability and reactivity. The compound is characterized by the presence of trifluoromethyl groups, which contribute to its high electronegativity and lipophilicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[bis(2,2,2-trifluoroethyl)amino]-4-(trifluoromethyl)-6H-quinolin-2-one typically involves the reaction of quinoline derivatives with trifluoroethylamine and trifluoromethylating agents. The reaction conditions often include the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-[bis(2,2,2-trifluoroethyl)amino]-4-(trifluoromethyl)-6H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
6-[bis(2,2,2-trifluoroethyl)amino]-4-(trifluoromethyl)-6H-quinolin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-[bis(2,2,2-trifluoroethyl)amino]-4-(trifluoromethyl)-6H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-[bis(2,2,2-trifluoroethyl)amino]-4-(trifluoromethyl)-2(1H)-quinolinone
- 4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane
- Ethyl 3-aminobenzoate methanesulfonate salt
- 5,6-Benzo-4,7,13,16,21,24-hexaoxa-1,10-diazabicyclo[8.8.8]hexacos-5-ene solution
Uniqueness
6-[bis(2,2,2-trifluoroethyl)amino]-4-(trifluoromethyl)-6H-quinolin-2-one is unique due to its high electronegativity and lipophilicity, which are attributed to the presence of multiple trifluoromethyl groups. These properties make it highly reactive and suitable for various applications in scientific research and industry .
Properties
Molecular Formula |
C14H9F9N2O |
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Molecular Weight |
392.22 g/mol |
IUPAC Name |
6-[bis(2,2,2-trifluoroethyl)amino]-4-(trifluoromethyl)-6H-quinolin-2-one |
InChI |
InChI=1S/C14H9F9N2O/c15-12(16,17)5-25(6-13(18,19)20)7-1-2-10-8(3-7)9(14(21,22)23)4-11(26)24-10/h1-4,7H,5-6H2 |
InChI Key |
MVIOLMYKJMGQCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=O)C=C(C2=CC1N(CC(F)(F)F)CC(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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